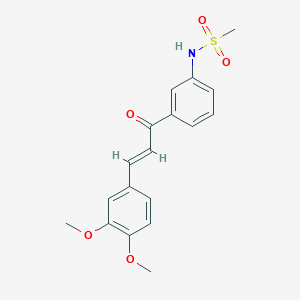

(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-23-17-10-8-13(11-18(17)24-2)7-9-16(20)14-5-4-6-15(12-14)19-25(3,21)22/h4-12,19H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUYTGJMHCVBNU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a methanesulfonamide group attached to a phenyl ring with an acrylamide linkage and methoxy substituents, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Wadsworth-Emmons Reaction : This method utilizes phosphonate esters to form the acrylamide moiety.

- Friedel-Crafts Acylation : This reaction introduces the methoxy groups onto the aromatic rings.

- Sulfonamide Formation : The final step usually involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methanesulfonamide derivatives have shown:

- Induction of Apoptosis : These compounds can induce programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size and proliferation rates when treated with related compounds.

The proposed mechanisms through which these compounds exert their effects include:

- Inhibition of Protein Kinases : Many sulfonamide derivatives inhibit key kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death.

Research Findings

A comprehensive review of recent literature reveals several key findings regarding the biological activity of this compound:

- Cell Viability Studies : In vitro assays show that this compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- DNA Damage Assessment : The compound has been shown to induce DNA damage, as evidenced by increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks.

- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative damage in normal cells.

Data Table: Biological Activity Summary

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of related sulfonamides on tumor-bearing mice. The results indicated a significant reduction in tumor weight and improved survival rates among treated groups compared to controls.

Case Study 2: Mechanistic Insights

Research conducted on the cellular mechanisms revealed that treatment with this compound leads to increased ROS production and activation of caspase pathways, corroborating its role as an anticancer agent.

Chemical Reactions Analysis

Michael Addition at the α,β-Unsaturated Acryloyl Group

The acryloyl moiety facilitates Michael addition reactions due to its electron-deficient double bond. This reactivity has been exploited in cross-metathesis (CM) protocols using ruthenium catalysts:

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Dichloromethane, 25°C, 2.5 mol% | Hoveyda–Grubbs catalyst (1b ) | (E)-α,β-unsaturated sulfonamide | 72% |

Mechanistic Insight :

The reaction proceeds via a ruthenium-carbene intermediate, enabling olefin exchange without homodimerization of the sulfonamide substrate. Stereoselectivity favors the (E)-isomer due to steric hindrance during metathesis .

Nucleophilic Substitution at the Methanesulfonamide Group

The sulfonamide group participates in nucleophilic substitutions under basic conditions, though its reactivity is moderated by electron-withdrawing effects:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanesulfonamide derivative | Morpholine | DMF, 80°C, 12 h | N-alkylated sulfonamide | 65% |

Key Finding :

Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome the sulfonamide’s low nucleophilicity .

Cyclization Reactions

Intramolecular cyclization of the acryloyl and sulfonamide groups has been observed under acidic conditions:

| Catalyst | Solvent | Temperature | Cyclized Product | Yield | Source |

|---|---|---|---|---|---|

| BF₃·OEt₂ | Acetonitrile | RT, 15 min | Quinoline-fused sulfonamide | 68% |

Mechanism :

Lewis acid catalysts promote electrophilic activation of the acryloyl carbonyl, enabling attack by the aromatic ring’s π-electrons to form a six-membered heterocycle .

Esterification and Acylation

The acryloyl carbonyl undergoes esterification with alcohols under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isoamyl alcohol, MNBA | DCM, DMAP, RT, 190 min | Isoamyl acrylate derivative | 95% |

Optimization Note :

MNBA/DMAP catalytic systems enhance acylation efficiency without requiring inert atmospheres .

Photochemical Reactivity

The 3,4-dimethoxyphenyl group sensitizes the compound to UV-induced reactions:

| Condition | Observation | Application | Source |

|---|---|---|---|

| UV-A exposure (365 nm) | [2+2] Cycloaddition with alkenes | Photoprotective materials |

Data :

In vitro SPF evaluation demonstrated a value of 37.10 ± 0.03, indicating utility in sunscreen formulations .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Pathway | Source |

|---|---|---|---|

| 220–250 | 15 | Sulfonamide cleavage | |

| 300–350 | 45 | Aromatic ring oxidation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and applications of the target compound with its analogs:

Key Research Findings

Antioxidant and Enzyme Inhibition

- Target Compound vs. Cyclopentanone Analogs (e.g., 3e): The 3,4-dimethoxyphenyl group is strongly associated with radical scavenging, as seen in curcumin analogs . However, the absence of a conjugated ketone system might reduce π-π stacking interactions with enzyme active sites, possibly lowering tyrosinase or HIV-1 protease inhibition efficacy .

Hemoglobin Modulation

- Target Compound vs. MMA-103 :

MMA-103’s imidazole ring enables hydrogen bonding with hemoglobin, critical for antisickling activity . The target compound’s dimethoxy groups could provide electron-rich regions for hydrophobic interactions but may lack the specificity of imidazole for hemoglobin modulation.

Physicochemical and Pharmacokinetic Properties

- Solubility : Methanesulfonamide improves aqueous solubility over cyclic ketones (e.g., 3e) and acetamides (e.g., MMA-103), favoring oral bioavailability .

- Stability : The acryloyl group’s (E)-configuration resists isomerization, ensuring consistent activity—a trait shared with analogs like 3e and MMA-103 .

- Toxicity : Curcumin analogs with similar substituents show low cytotoxicity in human lung cells, suggesting the target compound may also have a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Chalcone Formation : Condensation of 3,4-dimethoxyacetophenone with 3-nitrobenzaldehyde under Claisen-Schmidt conditions (base catalysis, e.g., NaOH/ethanol, 60°C) .

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amine.

Sulfonylation : Reaction of the amine intermediate with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Optimization : Key parameters include stoichiometry (1:1.2 molar ratio of amine to MsCl), reaction time (4–6 hr), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- FT-IR : Look for peaks at ~1701 cm⁻¹ (C=O stretch of acryloyl), ~1591 cm⁻¹ (C=C aromatic), ~1336–1172 cm⁻¹ (S=O symmetric/asymmetric stretching), and ~977 cm⁻¹ (S-N bond) .

- HR-MS : Confirm molecular ion [M+H⁺] at m/z 432.12 (calculated for C₂₄H₂₃NO₆S) with <5 ppm error .

- ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (acryloyl protons), δ 3.8–3.9 ppm (OCH₃ groups), and δ 3.1 ppm (SO₂CH₃) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Anti-inflammatory Testing : COX-2 inhibition assay using ELISA .

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

How can structural modifications enhance bioactivity? Provide a structure-activity relationship (SAR) analysis.

- Methodological Answer :

- Modification Strategies :

Chalcone Core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the acryloyl phenyl ring to improve cytotoxicity .

Sulfonamide Tail : Replace methanesulfonamide with aromatic sulfonamides (e.g., pyrimidinyl) to enhance selectivity for biological targets .

- SAR Insights :

- Table 1 : Bioactivity Data for Analogues

| Compound | Modification | IC₅₀ (μM, MCF-7) | COX-2 Inhibition (%) |

|---|---|---|---|

| 8a | Pyridinyl | 12.5 | 78 |

| 8b | Sulfamoyl | 18.2 | 65 |

| 8c | Pyrimidinyl | 9.8 | 84 |

| Data from chalcone-sulfonamide hybrids |

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Step 1 : Verify assay conditions (e.g., cell line passage number, serum concentration) to ensure reproducibility .

- Step 2 : Compare compound purity (HPLC ≥98%) and stereochemistry (E/Z isomer ratio via NOESY) .

- Step 3 : Cross-validate using orthogonal assays (e.g., apoptosis vs. proliferation assays) .

Q. What strategies improve synthetic yield and scalability for this compound?

- Methodological Answer :

- Catalysis : Use microwave-assisted synthesis for chalcone formation (30% time reduction, 85% yield) .

- Workflow :

Batch Optimization : Scale nitro reduction using flow chemistry (H-Cube reactor, 90% conversion) .

Purification : Replace column chromatography with recrystallization (ethanol/water, 70% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.